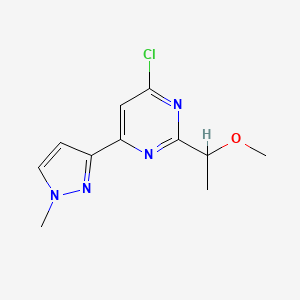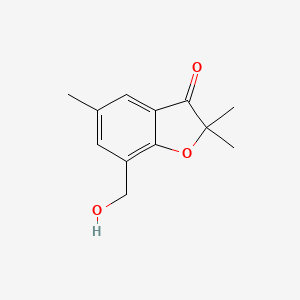![molecular formula C19H13N3O B11784526 5,11-Dihydroindolo[3,2-b]carbazole-6-carboxamide](/img/structure/B11784526.png)
5,11-Dihydroindolo[3,2-b]carbazole-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,11-Dihydroindolo[3,2-b]carbazole-6-carboxamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the indolo[3,2-b]carbazole family, which is characterized by a fused ring system that includes both indole and carbazole moieties. The presence of these moieties contributes to the compound’s stability and reactivity, making it a subject of interest in organic chemistry and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5,11-Dihydroindolo[3,2-b]carbazole-6-carboxamide typically involves a multi-step process. One common method includes the condensation of indole with aromatic aldehydes, followed by cyclization and functional group modifications. For instance, hydroiodic acid can be used as a catalyst for the condensation reaction, and iodine as an oxidizing agent to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 5,11-Dihydroindolo[3,2-b]carbazole-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like iodine.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Electrophilic and nucleophilic substitution reactions are common, often involving halogenated reagents.
Common Reagents and Conditions:
Oxidation: Iodine in the presence of a base.
Reduction: Sodium borohydride in an alcohol solvent.
Substitution: Halogenated reagents under acidic or basic conditions.
Major Products Formed: The major products depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups into the molecule .
Wissenschaftliche Forschungsanwendungen
5,11-Dihydroindolo[3,2-b]carbazole-6-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand for biological receptors, such as the TCDD (Ah) receptor.
Medicine: Explored for its anticancer properties and ability to modulate biological pathways.
Industry: Utilized in the development of organic semiconductors and light-emitting materials.
Wirkmechanismus
The mechanism of action of 5,11-Dihydroindolo[3,2-b]carbazole-6-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it can act as a ligand for the TCDD (Ah) receptor, influencing gene expression and cellular responses. The compound’s structure allows it to participate in π-π interactions and hydrogen bonding, which are crucial for its biological activity .
Vergleich Mit ähnlichen Verbindungen
Indolo[3,2-b]carbazole: Shares the core structure but lacks the carboxamide group.
6,12-Diaryl-5,11-dihydroindolo[3,2-b]carbazoles: Differ in the substitution pattern on the indole and carbazole rings.
Uniqueness: 5,11-Dihydroindolo[3,2-b]carbazole-6-carboxamide is unique due to the presence of the carboxamide group, which enhances its reactivity and potential for hydrogen bonding. This functional group also contributes to its biological activity and makes it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C19H13N3O |
|---|---|
Molekulargewicht |
299.3 g/mol |
IUPAC-Name |
5,11-dihydroindolo[3,2-b]carbazole-12-carboxamide |
InChI |
InChI=1S/C19H13N3O/c20-19(23)17-16-11-6-2-4-8-14(11)21-15(16)9-12-10-5-1-3-7-13(10)22-18(12)17/h1-9,21-22H,(H2,20,23) |
InChI-Schlüssel |
TYOZSHGHKLYXOR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=CC4=C(C5=CC=CC=C5N4)C(=C3N2)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(3,5-Dichloro-4-methoxyphenyl)-1H-benzo[d]imidazole](/img/structure/B11784460.png)
![4,6-Dichloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11784461.png)
![2-(Piperidin-1-yl)benzo[d]thiazole-4-carboxylicacid](/img/structure/B11784467.png)
![1-(4-Methoxyphenyl)-3-azabicyclo[3.1.1]heptane hydrochloride](/img/structure/B11784479.png)





![7-Chloro-3-(thiophen-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11784501.png)
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1H-1,2,3-triazole-5-carboxylicacid](/img/structure/B11784507.png)

